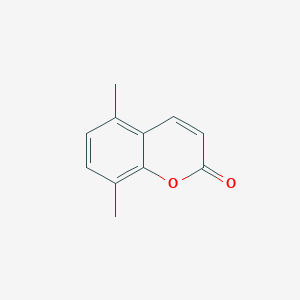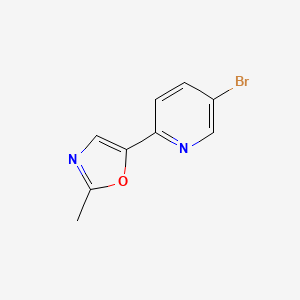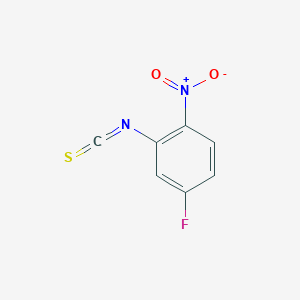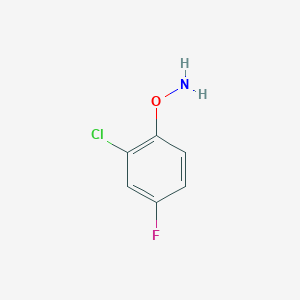![molecular formula C9H5ClF3N3S B13688311 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound MFCD22564227 is a chemical entity with the molecular formula C9H5ClF3N3S and a molecular weight of 279.67 g/mol . It is known for its high purity, typically above 95%, and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD22564227 involves a series of chemical reactions that include the formation of a triazolo ring compound methanesulfonate crystal form . The synthetic route is designed to be simple and suitable for industrial-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of MFCD22564227 is carried out using large-scale chemical reactors. The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD22564227 undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD22564227 include oxidizing agents like water radical cations and reducing agents for specific reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of MFCD22564227 include quaternary ammonium cations and other derivatives that result from substitution reactions. These products have significant applications in various fields of research and industry .
Applications De Recherche Scientifique
MFCD22564227 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products
Mécanisme D'action
The mechanism of action of MFCD22564227 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction leads to various biochemical and physiological responses, which are the basis for its applications in research and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD22564227 include other triazolo ring compounds and derivatives with similar chemical structures. These compounds share some common properties but differ in their specific chemical and physical characteristics .
Uniqueness
MFCD22564227 is unique due to its specific molecular structure and the high purity of the compound. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C9H5ClF3N3S |
|---|---|
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5ClF3N3S/c10-6-3-4(9(11,12)13)1-2-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
Clé InChI |
YAMLVSYBGMDYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)



![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)




![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

